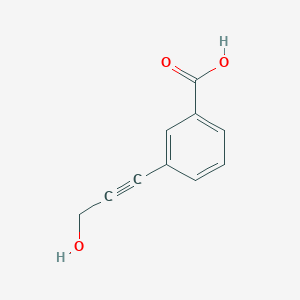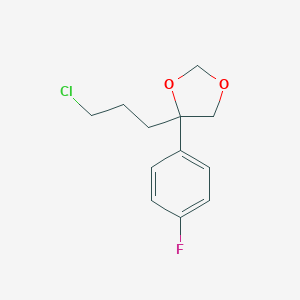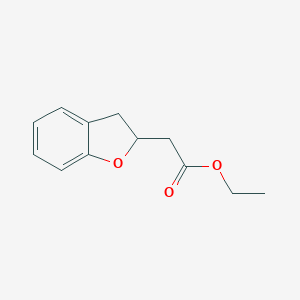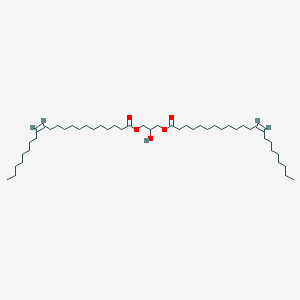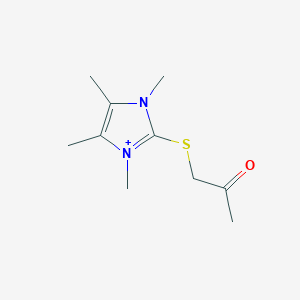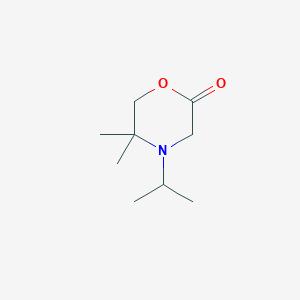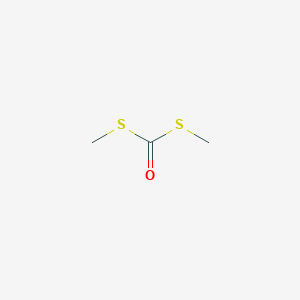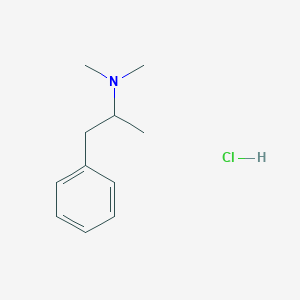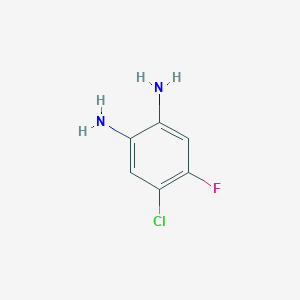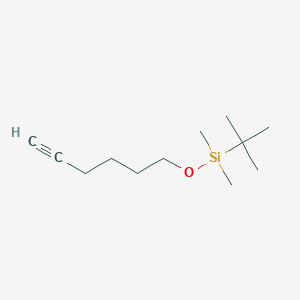
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate, also known as Ceramide 2, is a type of sphingolipid that plays a crucial role in various biological processes. It is a major component of the stratum corneum, the outermost layer of the skin, and is involved in maintaining the skin barrier function. Ceramide 2 has also been found to have significant effects on cell proliferation, differentiation, and apoptosis.
作用机制
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 exerts its biological effects through various mechanisms. It has been found to regulate cell proliferation and differentiation by modulating the activity of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway. Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 also plays a role in apoptosis by activating caspases and inducing mitochondrial dysfunction. Additionally, Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 is involved in the regulation of lipid metabolism and inflammation.
生化和生理效应
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has been shown to have various biochemical and physiological effects. It is a major component of the skin barrier and is involved in maintaining the integrity of the stratum corneum. Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 also regulates the differentiation and proliferation of keratinocytes, the predominant cells in the epidermis. In addition, Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has been found to regulate lipid metabolism and glucose homeostasis, and to have anti-inflammatory and anti-tumor effects.
实验室实验的优点和局限性
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has several advantages for lab experiments. It is stable and can be easily synthesized or extracted from natural sources. Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 is also readily available commercially, making it easily accessible for research purposes. However, one limitation of using Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in lab experiments is its hydrophobic nature, which can make it difficult to work with in aqueous solutions. Additionally, Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 can be expensive, which may limit its use in some research settings.
未来方向
There are several future directions for research on Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2. One area of interest is the role of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in insulin resistance and diabetes. Studies have shown that Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 plays a role in the regulation of glucose metabolism, and further research could help to elucidate the mechanisms involved. Another area of interest is the use of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in the treatment of skin diseases. Studies have shown promising results in the use of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in the treatment of atopic dermatitis and psoriasis, and further research could help to develop more effective treatments. Finally, the role of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in cancer biology is an area of active research, with studies investigating its potential use as a therapeutic target for various types of cancer.
合成方法
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 can be synthesized by a variety of methods, including chemical synthesis, enzymatic synthesis, and extraction from natural sources. Chemical synthesis involves the reaction of sphingosine with a fatty acid, such as stearic acid or palmitic acid, in the presence of a coupling reagent. Enzymatic synthesis involves the use of sphingolipid synthases, which catalyze the condensation of sphingosine and a fatty acyl-CoA. Extraction from natural sources involves the isolation of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 from tissues or biological fluids.
科学研究应用
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has been extensively studied for its various biological functions and potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-aging effects. Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has also been shown to be involved in the regulation of insulin signaling and glucose metabolism. Additionally, Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has been investigated for its potential use in the treatment of skin diseases, such as atopic dermatitis and psoriasis.
属性
CAS 编号 |
134017-12-2 |
|---|---|
产品名称 |
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate |
分子式 |
C54H106O3 |
分子量 |
803.4 g/mol |
IUPAC 名称 |
octadecanoyl 2-hexadecyl-18-methylnonadecanoate |
InChI |
InChI=1S/C54H106O3/c1-5-7-9-11-13-15-17-19-21-26-30-34-38-42-46-50-53(55)57-54(56)52(48-44-40-36-32-28-24-20-18-16-14-12-10-8-6-2)49-45-41-37-33-29-25-22-23-27-31-35-39-43-47-51(3)4/h51-52H,5-50H2,1-4H3 |
InChI 键 |
RVYAGHQQSCEGMA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(=O)C(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC(C)C |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(=O)C(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC(C)C |
同义词 |
ISOSTEARYL STEAROYL STEARATE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B144594.png)
